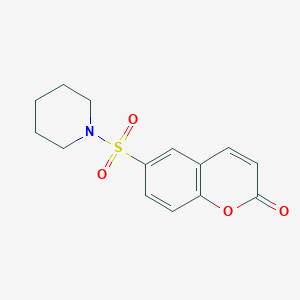

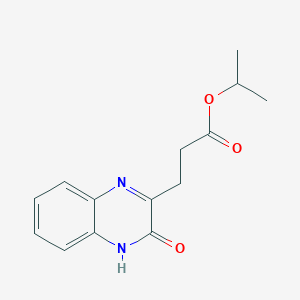

6-(哌啶-1-磺酰基)-2H-色烯-2-酮

描述

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one, also known as PSC-833, is a synthetic compound that belongs to the class of compounds called cyclosporine analogs. PSC-833 has been extensively studied for its potential use as a multidrug resistance (MDR) modulator in cancer treatment. In

科学研究应用

抗癌应用

具有抗癌活性的新型砜的设计和合成此研究探讨了具有生物活性酰肼、1,2-二氢吡啶、色烯和苯并色烯部分的新型砜的创建。这些化合物,包括 6-(哌啶-1-磺酰基)-2H-色烯-2-酮衍生物,被合成并评估了其对乳腺癌细胞系 (MCF7) 的抗癌潜力。该研究强调了这些化合物在癌症治疗中的前景,特别是在乳腺癌治疗中 (Bashandy 等人,2011).

色烯衍生物作为抗癌剂的合成一系列 6-甲基-3-(3-氧代-1-苯基-3-(4-(2-(哌啶-1-基)乙氧基)苯基)丙基)-2H-色烯-2-酮化合物被设计、合成并评估了其抗乳腺癌活性。该研究展示了某些衍生物如何对雌激素受体阳性和阴性乳腺癌细胞系表现出有效的细胞毒性,表明它们作为开发新的抗乳腺癌药物的起点的潜力 (Dube 等人,2019).

抗菌应用

新型色烯衍生物的合成和抗菌活性一项研究详细介绍了基于取代哌嗪和哌啶的新系列 3-(5-硫代-1,3,4-恶二唑-2-基)-2H-色烯-2-酮的合成,并结合了 1,3,5-三嗪部分。这些化合物针对各种细菌和真菌菌株进行了抗菌活性测试。研究结果表明,一些新型 s-三嗪表现出显着的活性,表明在抗菌领域中进一步药物发现研究的潜在线索 (Patel 等人,2012).

抗炎应用

新型嘧啶衍生物系列作为抗炎剂在这项研究中,合成了一系列嘧啶衍生物,包括 3(2-((哌啶-1-基)甲基氨基)-6-(2-取代苯基)嘧啶-4-基)-6-溴-2H-色烯-2-酮,并评估了它们的抗炎活性。研究表明,某些化合物表现出显着的抗炎活性,与标准药物双氯芬酸钠相当,突出了它们作为抗炎剂的潜力 (Chaydhary 等人,2015).

其他生物活性

新型化合物的合成、光谱分析和生物评价一项研究重点关注 5-取代 1,3,4-恶二唑-2-基-4-(哌啶-1-磺酰基)苄基硫醚的合成和生物评价。这些化合物经过分子对接研究,以了解它们与丁酰胆碱酯酶 (BChE) 酶的相互作用,表明在 BChE 是关键因素的疾病中具有潜在的治疗应用 (Khalid 等人,2016).

作用机制

Target of Action

The primary targets of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one are α-glucosidase , α-amylase , and PPAR-γ . These enzymes play crucial roles in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of type 2 diabetes mellitus .

Mode of Action

The compound interacts with its targets through inhibition and agonistic activity. It exhibits good binding affinity with α-glucosidase enzymes, suggesting its potential as an α-glucosidase inhibitor . It also shows moderate activity on α-amylase . Furthermore, it acts as an agonist of PPAR-γ, a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase enzymes slows down the breakdown of carbohydrates into glucose, thereby reducing the rise in blood glucose levels after a meal . On the other hand, the activation of PPAR-γ stimulates the production of small insulin-sensitive adipocytes, improving insulin sensitivity .

Pharmacokinetics

In-silico ADME profile analysis of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one indicates compliance with Lipinski’s and Veber’s rules, suggesting excellent oral bioavailability properties . .

Result of Action

The compound’s action results in good inhibitory potency against α-glucosidase, with values ranging from 90.6% to 96.3% compared to Acarbose . Two derivatives of the compound showed the highest potency with IC50 values of 0.975 ± 0.04 and 0.584 ± 0.02 µg/mL, respectively, compared to Acarbose (IC50 = 0.805 ± 0.03 µg/mL) . They also exhibited significant activity to PPAR-γ, indicating that these derivatives improve insulin sensitivity .

未来方向

The future directions for research on “6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one” would likely depend on its biological activity and potential applications. Given the importance of both piperidine and chromen-2-one derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.

生化分析

Biochemical Properties

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . The compound exhibits good binding affinity to these enzymes, suggesting its potential as an α-glucosidase inhibitor. Additionally, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to act as a PPAR-γ agonist, which is important for regulating glucose and lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders such as diabetes.

Cellular Effects

The effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PPAR-γ agonist, the compound enhances insulin sensitivity by promoting the production of small insulin-sensitive adipocytes . This action is crucial for improving glucose uptake and reducing insulin resistance in cells. Furthermore, the compound’s inhibitory effects on α-glucosidase and α-amylase enzymes help in controlling postprandial blood glucose levels, thereby impacting cellular glucose metabolism .

Molecular Mechanism

At the molecular level, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one exerts its effects through specific binding interactions with target enzymes and receptors. The compound binds to the active sites of α-glucosidase and α-amylase, inhibiting their activity and thus reducing the breakdown of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it binds to the PPAR-γ receptor, activating it and leading to changes in gene expression that enhance insulin sensitivity and lipid metabolism . These molecular interactions underscore the compound’s potential therapeutic applications in metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory potency against α-glucosidase and α-amylase over extended periods . Long-term studies have indicated that the compound may undergo gradual degradation, which could affect its efficacy.

Dosage Effects in Animal Models

The effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase and α-amylase, leading to improved glucose control without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in diminishing returns in terms of therapeutic benefits and increased risk of adverse effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is involved in metabolic pathways related to carbohydrate and lipid metabolism. The compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thus reducing the conversion of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it influences lipid metabolism by promoting the differentiation of adipocytes and enhancing insulin sensitivity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s potential therapeutic effects in metabolic disorders.

Transport and Distribution

Within cells and tissues, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, it may bind to cytoplasmic or nuclear receptors, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . Additionally, it may translocate to the nucleus upon binding to nuclear receptors such as PPAR-γ, leading to changes in gene expression . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential.

属性

IUPAC Name |

6-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFNZVBFHMJKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429036 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105125-37-9 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)